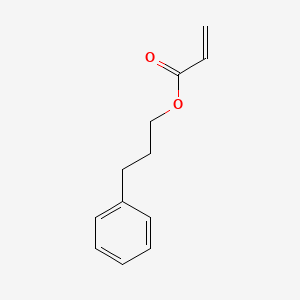

3-Phenylpropyl acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenylpropyl acrylate is an organic compound with the molecular formula C12H14O2. It is an ester formed from acrylic acid and 3-phenylpropanol. This compound is known for its applications in various fields, including polymer chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions: 3-Phenylpropyl acrylate can be synthesized through the esterification of acrylic acid with 3-phenylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process .

化学反応の分析

Types of Reactions: 3-Phenylpropyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.

Esterification and Transesterification: It can react with alcohols to form different esters.

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

Esterification: Acid catalysts like sulfuric acid are used under reflux conditions.

Addition Reactions: Conditions vary depending on the nucleophile but often involve mild temperatures and solvents like dichloromethane.

Major Products:

Poly(this compound): Used in coatings and adhesives.

Various esters: Formed through esterification and transesterification reactions.

科学的研究の応用

3-Phenylpropyl acrylate is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.239 . Its CAS number is 85909-41-7, and its InChI Key is PKBZUGSITIBLFK-UHFFFAOYSA-N. The LogP value for this compound is 3.05 .

Scientific Research Applications

- HPLC Separation: this compound can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid . Smaller 3 µm particle columns are available for fast UPLC applications. This HPLC method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

- Polymer Chemistry: 3-Phenylpropyl methacrylate (PPMA), a related compound, can be used in RAFT dispersion polymerization to create self-assembled nanoparticles with varying morphologies such as spherical and worm aggregates, and polymersomes . The morphology of these nanoparticles can be tuned by controlling temperature, with worm aggregates undergoing a thermoreversible transition to spherical species accompanied by a macroscopic degelation-gelation process .

- Cosmetics: Acrylates and methacrylates, in general, are used in cosmetics as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, and skin-feel agents . They can be incorporated into nanoparticles for fragrance delivery or to enhance the bioactivity of nutrients on the skin .

- Other Applications: Acrylates and methacrylates are used in a wide range of commercial products, including adhesives, sealants, paints, coatings, plastic and rubber materials, paper products, and building or construction materials . Specifically, acrylates and methacrylates based on bisphenol A (BPA) are used in adhesives, coatings, and printing inks . Some are also found in food contact materials and nail products .

作用機序

The mechanism of action of 3-Phenylpropyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers exhibit unique properties such as flexibility, toughness, and chemical resistance .

類似化合物との比較

Phenyl acrylate: Similar in structure but lacks the propyl group.

Methyl acrylate: Contains a methyl group instead of the phenylpropyl group.

Ethyl acrylate: Contains an ethyl group instead of the phenylpropyl group.

Uniqueness: 3-Phenylpropyl acrylate is unique due to the presence of the phenylpropyl group, which imparts specific properties to the resulting polymers. These properties include enhanced thermal stability and mechanical strength compared to polymers derived from simpler acrylates .

生物活性

3-Phenylpropyl acrylate (3-PPA) is an acrylate ester that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial properties, cytotoxicity, and its role in polymer science. This article provides a comprehensive overview of the biological activity associated with 3-PPA, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its acrylate functional group, which contributes to its reactivity and potential applications in various fields, including materials science and biomedicine. The chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 3-PPA and related compounds. One study highlighted that derivatives of 3-phenylpropyl exhibited significant antimicrobial activity against various bacterial strains. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of 3-Phenylpropyl Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 3-Phenylpropyl methacrylate | S. aureus | 16 µg/mL |

| N-alkyl-N,N-dimethyl-(1-hydroxy-3-phenylpropyl)-2-ammonium bromides | C. albicans | 8 µg/mL |

The study indicated that the structural features of these compounds significantly influenced their antimicrobial efficacy, with longer alkyl chains generally enhancing activity against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of 3-PPA. A notable study reported that certain concentrations of 3-PPA exhibited cytotoxic effects on human cell lines, suggesting a dose-dependent relationship between exposure and cellular viability.

Table 2: Cytotoxicity Data for this compound

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

The results indicated that at concentrations above 50 µg/mL, there was a significant decrease in cell viability, highlighting the need for careful consideration in therapeutic applications .

Polymerization and Material Science Applications

In addition to its biological activity, 3-PPA is utilized in polymer chemistry, particularly in the synthesis of block copolymers. Research has shown that when polymerized with other monomers, it can lead to materials with unique properties suitable for drug delivery systems or as biomaterials.

Table 3: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(this compound) | >200 | 45 |

| Copolymer with PDMAEMA | >180 | 50 |

These polymers demonstrate promising characteristics for various applications, including controlled release mechanisms in drug delivery .

Case Studies and Research Findings

- Antimicrobial Efficacy : A case study involving the application of a polymer containing 3-PPA showed effective inhibition of bacterial growth in wound dressings, suggesting its potential as a functional additive in medical materials.

- Cytotoxicity Assessment : A clinical trial assessed the safety profile of a topical formulation containing 3-PPA on human subjects, revealing no significant adverse effects at low concentrations while demonstrating effective antimicrobial properties.

特性

CAS番号 |

85909-41-7 |

|---|---|

分子式 |

C12H14O2 |

分子量 |

190.24 g/mol |

IUPAC名 |

3-phenylpropyl prop-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2 |

InChIキー |

PKBZUGSITIBLFK-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)OCCCC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。